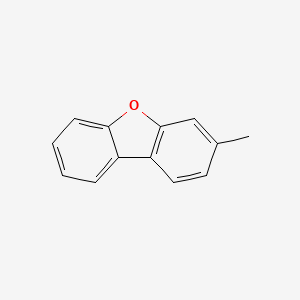
3-Methyldibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyldibenzofuran is an organic compound with the molecular formula C₁₃H₁₀O. It is a derivative of dibenzofuran, which consists of two benzene rings fused to a central furan ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyldibenzofuran typically involves the methylation of dibenzofuran. One common method is the Friedel-Crafts alkylation, where dibenzofuran reacts with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction conditions usually involve refluxing the mixture to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyldibenzofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Aplicaciones Científicas De Investigación
3-Methyldibenzofuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying the properties of polycyclic aromatic hydrocarbons.
Biology: Research has explored its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Studies have investigated its potential as an anticancer agent and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Methyldibenzofuran involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. In cancer research, it may exert effects by inducing apoptosis (programmed cell death) in cancer cells through various signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzofuran: The parent compound, lacking the methyl group.
2-Methyldibenzofuran: A positional isomer with the methyl group at a different location.
Benzofuran: A simpler structure with only one benzene ring fused to a furan ring
Uniqueness
3-Methyldibenzofuran is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group can affect the compound’s electronic properties and steric interactions, making it distinct from its analogs .
Propiedades
Número CAS |
7320-52-7 |
|---|---|
Fórmula molecular |
C13H10O |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
3-methyldibenzofuran |
InChI |
InChI=1S/C13H10O/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8H,1H3 |
Clave InChI |
JBFNQSFELCVNBC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


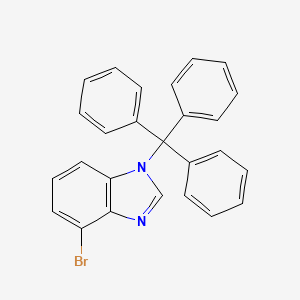
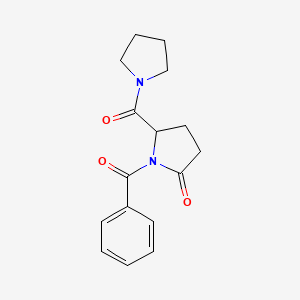
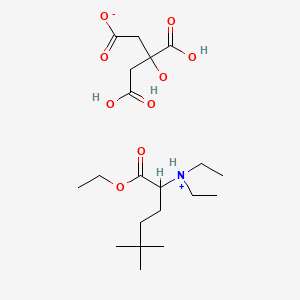
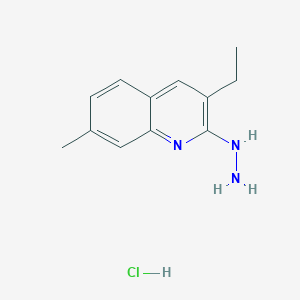


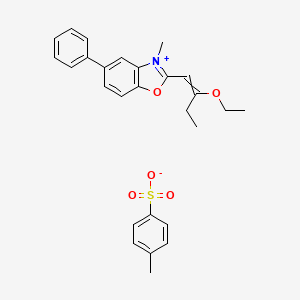
![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine](/img/structure/B13760273.png)


![4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13760284.png)
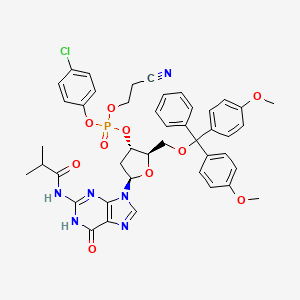
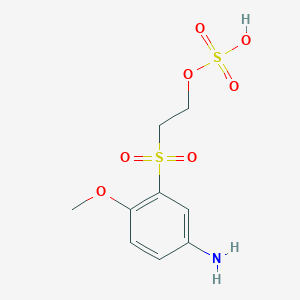
![5-[(4-chlorophenyl)sulfanylmethyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B13760305.png)
